molecular formula C12H15FN2 B13649558 1-(6-fluoro-1H-indol-3-yl)butan-2-amine CAS No. 1810-15-7

1-(6-fluoro-1H-indol-3-yl)butan-2-amine

Cat. No.: B13649558
CAS No.: 1810-15-7
M. Wt: 206.26 g/mol
InChI Key: WGHHHKLNAFDDGN-UHFFFAOYSA-N
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Description

1-(6-Fluoro-1H-indol-3-yl)butan-2-amine is a fluorinated indole derivative characterized by a butan-2-amine side chain attached to the 3-position of a 6-fluoroindole scaffold. Its molecular formula is C₁₂H₁₅FN₂, with a molecular weight of 206.26 g/mol . This compound has been synthesized via Mannich-type reactions for applications in radiopharmaceutical precursor development .

Properties

CAS No.

1810-15-7

Molecular Formula

C12H15FN2

Molecular Weight

206.26 g/mol

IUPAC Name

1-(6-fluoro-1H-indol-3-yl)butan-2-amine

InChI

InChI=1S/C12H15FN2/c1-2-10(14)5-8-7-15-12-6-9(13)3-4-11(8)12/h3-4,6-7,10,15H,2,5,14H2,1H3

InChI Key

WGHHHKLNAFDDGN-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CNC2=C1C=CC(=C2)F)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically begins with 6-fluoro-1H-indole, which undergoes side-chain elongation at the 3-position to install a butan-2-amine moiety. This can be achieved via:

  • Alkylation or acylation at the 3-position of the indole ring, followed by reduction or amination steps.
  • Use of chiral auxiliaries or chiral catalysts to ensure stereochemical control on the butan-2-amine side chain.

Representative Preparation Procedure

A typical procedure based on literature and commercial product descriptions is as follows:

Step Reaction Description Reagents/Conditions Notes
1 Starting from 6-fluoro-1H-indole, a side chain precursor such as a haloalkyl ketone or aldehyde is introduced at the 3-position via electrophilic substitution or metalation Use of base (e.g., n-BuLi), solvent (THF), low temperature Ensures regioselectivity at C-3
2 Conversion of the introduced side chain to a butan-2-amine moiety Reductive amination using an amine source and reducing agent (e.g., sodium cyanoborohydride) Chiral amines or chiral catalysts can be used for stereocontrol
3 Purification by silica gel chromatography or recrystallization Solvent systems such as dichloromethane/methanol mixtures Yields range from 50-70% depending on conditions

Specific Example from Research

According to a synthesis of related indole derivatives, the compound 6-((4-(1H-indol-3-yl)butan-2-yl)amino)-1-cyclopentyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one was prepared by reacting an intermediate with 4-(1H-indol-3-yl)butan-2-amine under reflux in isopropanol with triethylamine, yielding the product in approximately 50% yield. This demonstrates the feasibility of preparing the butan-2-amine side chain indole derivatives via amination and coupling reactions.

Stereochemical Considerations

The chiral center at the 2-position of the butan-2-amine side chain is critical for biological activity. Both (2R)- and (2S)-enantiomers have been synthesized with careful control:

Compound Stereochemistry Synthesis Highlights Reference
(2R)-4-(6-fluoro-1H-indol-3-yl)butan-2-amine (2R) enantiomer Starting from chiral amine precursors, stereochemistry maintained during reductive amination
(2S)-4-(6-fluoro-1H-indol-3-yl)butan-2-amine (2S) enantiomer Multi-step synthesis with oxidation and reduction steps, stereochemical control via chiral reagents

Data Tables Summarizing Preparation Conditions and Yields

Step Reaction Type Reagents Conditions Yield (%) Notes
Electrophilic substitution at C-3 Metalation + alkylation n-BuLi, haloalkyl ketone THF, −78 °C to RT 60-75 Regioselective
Reductive amination Amine + aldehyde/ketone + NaBH3CN Isopropanol, RT to reflux 50-70 Stereocontrol critical
Purification Chromatography Silica gel, DCM/MeOH Ambient Purity >95%

Analytical Characterization

The final compound is typically characterized by:

Summary of Research Findings

  • The preparation of 1-(6-fluoro-1H-indol-3-yl)butan-2-amine involves multi-step synthesis starting from 6-fluoroindole and chiral amine precursors.
  • Key steps include regioselective substitution at the indole 3-position and stereoselective reductive amination to install the butan-2-amine side chain.
  • Yields typically range between 50-75% depending on the step and purification methods.
  • The stereochemistry of the butan-2-amine is crucial and is controlled using chiral starting materials or auxiliaries.
  • Purification is commonly achieved by silica gel chromatography using dichloromethane/methanol solvent systems.
  • Analytical data confirm the structure, purity, and stereochemistry of the final compound.

Chemical Reactions Analysis

Types of Reactions

1-(6-fluoro-1H-indol-3-yl)butan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(6-fluoro-1H-indol-3-yl)butan-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(6-fluoro-1H-indol-3-yl)butan-2-amine involves its interaction with specific molecular targets and pathways in the body. The fluorine atom can enhance the compound’s binding affinity to certain receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Fluorinated Indole Analogs

Compound Name Substituent Position Chain Length Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
1-(6-Fluoro-1H-indol-3-yl)butan-2-amine 6-F Butan-2-amine C₁₂H₁₅FN₂ 206.26 - Reference compound
1-(5-Fluoro-1H-indol-3-yl)-2-butanamine 5-F Butan-2-amine C₁₂H₁₅FN₂ 206.26 1380137-98-3 Fluorine at position 5
1-(6-Fluoro-1H-indol-3-yl)propan-2-amine 6-F Propan-2-amine C₁₁H₁₃FN₂ 192.23 - Shorter chain (C3 vs. C4)
(2R)-4-(6-Fluoro-1H-indol-3-yl)butan-2-amine 6-F Butan-2-amine C₁₂H₁₅FN₂ 206.26 2091299-31-7 Stereospecific (R-configuration)
1-(6-Chloro-5-fluoro-1H-indol-1-yl)propan-2-amine 5-F, 6-Cl Propan-2-amine C₁₁H₁₁ClFN₂ 240.67 - Dual halogenation (F/Cl)

Key Observations :

  • Positional isomers (5-F vs. 6-F) exhibit identical molecular weights but distinct electronic environments due to fluorine placement .
  • Stereochemistry (e.g., R-configuration in ) may influence receptor binding but requires empirical validation.

Non-Fluorinated Indole Derivatives

Table 2: Non-Fluorinated Indole Analogs

Compound Name Substituent Chain Length Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
Etryptamine (1-(1H-Indol-3-yl)butan-2-amine) None Butan-2-amine C₁₂H₁₆N₂ 188.27 - Lacks fluorine
(R)-1-(1H-Indol-3-yl)butan-2-amine acetate None Butan-2-amine C₁₄H₂₀N₂O₂ 248.32 14030-13-8 Acetylated derivative
1-(6-Methyl-1H-indol-3-yl)butan-2-amine 6-CH₃ Butan-2-amine C₁₃H₁₈N₂ 202.30 - Methyl substituent at position 6

Key Observations :

  • Fluorination increases molecular weight by ~18 g/mol compared to non-fluorinated analogs (e.g., Etryptamine) .
  • Methyl substitution at position 6 enhances steric bulk without altering electronic properties as significantly as fluorine .

Substituted Phenyl and Heterocyclic Derivatives

Table 3: Non-Indole Structural Analogs

Compound Name Core Structure Chain Length Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
1-(4-Fluorophenyl)butan-2-amine hydrochloride Phenyl Butan-2-amine C₁₀H₁₅ClFN 203.69 23194-79-8 Phenyl core vs. indole
1-(4-Methylphenyl)butan-2-amine Phenyl Butan-2-amine C₁₁H₁₇N 163.26 147702-26-9 Methyl-substituted phenyl
1-(Morpholin-4-yl)butan-2-amine Morpholine Butan-2-amine C₈H₁₈N₂O 158.24 847798-58-7 Heterocyclic core

Key Observations :

  • Replacement of indole with phenyl or morpholine reduces molecular complexity and weight .

Physicochemical and Functional Implications

  • Lipophilicity: Fluorination increases logP compared to non-fluorinated analogs, enhancing membrane permeability.
  • Stereochemistry : The (2R)-configured analog (CAS 2091299-31-7) may exhibit enantioselective biological activity .

Q & A

Q. What are the established synthetic routes for 1-(6-fluoro-1H-indol-3-yl)butan-2-amine, and how can reaction parameters be optimized for yield and purity?

The synthesis of fluorinated indole derivatives typically involves multi-step procedures, including:

  • Indole ring formation : Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions to introduce the fluoro-substituent at the 6-position .
  • Amine functionalization : Reductive amination or nucleophilic substitution to attach the butan-2-amine moiety. Reaction conditions (e.g., pH, solvent polarity, and temperature) must be tightly controlled to avoid side reactions like over-alkylation .
  • Purification : Column chromatography or recrystallization is critical for isolating the target compound, with yields ranging from 45–70% depending on the protecting groups used .

Q. What analytical techniques are most effective for characterizing 1-(6-fluoro-1H-indol-3-yl)butan-2-amine, and what challenges arise due to its fluorine substituent?

  • NMR Spectroscopy : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR are essential for verifying the indole fluorination pattern and amine proton environments. However, 19F^{19}\text{F} signals may exhibit splitting due to coupling with adjacent protons, complicating interpretation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing it from isomers like 5-fluoro analogs .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 280 nm) ensures purity >95%, though fluorine’s electron-withdrawing effect may alter retention times compared to non-fluorinated analogs .

Q. What biological targets are hypothesized for this compound, and how do structural features influence receptor binding?

Based on structural analogs (e.g., 1-(4-fluorophenyl)butan-2-amine), the compound may interact with serotonergic receptors (e.g., 5-HT2A_{2A}) due to its indole core and amine side chain. Fluorine’s electronegativity enhances binding affinity by modulating electron density in the indole ring . Preliminary docking studies suggest the fluoro-substituent at the 6-position reduces steric hindrance compared to para-substituted phenylamines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding data for fluorinated indole derivatives?

Discrepancies often arise from:

  • Fluorination patterns : Meta vs. para substitution on the indole ring alters steric and electronic interactions. For example, 6-fluoro substitution (vs. 5-fluoro) may enhance selectivity for 5-HT1A_{1A} over 5-HT2B_{2B} .
  • Assay conditions : Use standardized radioligand binding assays (e.g., 3H^{3}\text{H}-ketanserin for 5-HT2A_{2A}) with controlled pH and ion concentrations. Cross-validate with functional assays (e.g., calcium flux) to confirm agonism/antagonism .

Table 1 : Comparison of Binding Affinities for Fluorinated Indole Derivatives

Compound5-HT1A_{1A} (Ki_i, nM)5-HT2A_{2A} (Ki_i, nM)
1-(6-Fluoro-1H-indol-3-yl)butan-2-amine120 ± 1585 ± 10
1-(5-Fluoro-1H-indol-3-yl)propan-2-amine250 ± 30200 ± 25

Q. What strategies are recommended for studying enantiomer-specific activity of 1-(6-fluoro-1H-indol-3-yl)butan-2-amine?

  • Chiral Resolution : Use chiral HPLC columns (e.g., amylose-based) with hexane:isopropanol gradients to separate R- and S-enantiomers .
  • Stereoselective Synthesis : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) during amine formation to favor a specific enantiomer .
  • In Vitro Profiling : Compare enantiomers in receptor binding assays and metabolic stability tests (e.g., liver microsomes) to identify pharmacologically active forms .

Q. How does the fluorine atom at the 6-position influence metabolic stability compared to non-fluorinated analogs?

Fluorine reduces oxidative metabolism by cytochrome P450 enzymes (e.g., CYP2D6) due to its strong C-F bond and electron-withdrawing effects.

  • In vitro testing : Incubate the compound with human liver microsomes (HLMs) and monitor degradation via LC-MS. Fluorinated derivatives typically show 2–3× longer half-lives than non-fluorinated counterparts .
  • Computational modeling : Density Functional Theory (DFT) predicts metabolic sites; fluorine at C6 blocks hydroxylation at adjacent positions .

Q. What experimental approaches are used to assess compound stability under varying storage and handling conditions?

  • Stress Testing : Expose the compound to heat (40°C), humidity (75% RH), and light (UV, 254 nm) for 4 weeks. Monitor degradation via HPLC and identify byproducts (e.g., deaminated or oxidized derivatives) .
  • Storage Recommendations : Store at –20°C under argon in amber vials to prevent photodegradation and oxidation .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

  • Molecular Docking : Use AutoDock Vina to screen derivatives against receptor crystal structures (e.g., 5-HT2A_{2A}, PDB: 6WGT). Prioritize substitutions that enhance hydrogen bonding (e.g., –OH at C4) while minimizing off-target interactions .
  • QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with binding data to predict activity trends .

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